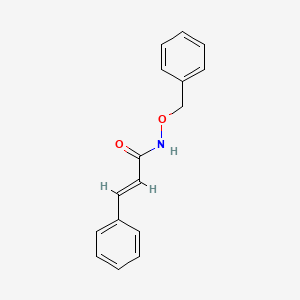

Cinnamamide, N-(benzyloxy)-

Description

Classification and Academic Significance of N-Alkoxyamides

N-(benzyloxy)cinnamamide is classified as an N-alkoxyamide. This class of compounds is a subset of anomeric amides, where the amide nitrogen is bonded to two electronegative heteroatoms. publish.csiro.au In the case of N-alkoxyamides, the nitrogen is attached to both a carbonyl carbon and an oxygen atom of the alkoxy group. This arrangement leads to unusual electronic and structural properties compared to simple amides. publish.csiro.au

The academic significance of N-alkoxyamides stems from their unique reactivity. The presence of the N-alkoxy group modifies the electronic nature of the amide bond, making them susceptible to nucleophilic addition at the carbonyl carbon. rsc.orgelsevierpure.com This reactivity has been harnessed in organic synthesis to create a variety of substituted amines. rsc.org Furthermore, a specific subclass, N-acyloxy-N-alkoxyamides, has been extensively studied for their mutagenic properties, acting as direct-acting mutagens in the Ames test. publish.csiro.auresearchgate.netresearchgate.net These studies have provided valuable insights into DNA-drug interactions. researchgate.net

The Cinnamamide (B152044) Core: A Foundation for Bioactive Scaffold Development

The cinnamamide scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of pharmacological activities. researchgate.netashdin.com This core structure serves as a versatile template for the design and synthesis of new drug-like molecules. researchgate.net Cinnamamide derivatives have been reported to exhibit a broad spectrum of biological effects, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant activities. researchgate.netashdin.comresearchgate.net

The versatility of the cinnamamide scaffold lies in its potential for chemical modification at several positions, allowing for the fine-tuning of its biological activity. researchgate.net The phenyl ring, the propenamide linker, and the amide nitrogen can all be substituted to explore structure-activity relationships and optimize therapeutic potential. researchgate.net This adaptability has made the cinnamamide core a valuable starting point for the development of novel therapeutic agents. dntb.gov.ua

Overview of Current Research Trajectories for N-(benzyloxy)cinnamamide

Current research on N-(benzyloxy)cinnamamide and its derivatives is focused on exploring its potential in medicinal chemistry. Studies have investigated its utility as an intermediate in the synthesis of more complex molecules and have evaluated its biological properties. evitachem.com

One significant area of investigation is its potential as an anticancer agent. evitachem.com Research has explored the ability of cinnamamide derivatives to inhibit the growth of cancer cells, with some studies focusing on their effects on breast cancer cell lines. researchgate.net The cinnamamide scaffold is seen as a promising framework for developing new anticancer drugs. researchgate.netacs.org

Structure

3D Structure

Properties

Molecular Formula |

C16H15NO2 |

|---|---|

Molecular Weight |

253.29 g/mol |

IUPAC Name |

(E)-3-phenyl-N-phenylmethoxyprop-2-enamide |

InChI |

InChI=1S/C16H15NO2/c18-16(12-11-14-7-3-1-4-8-14)17-19-13-15-9-5-2-6-10-15/h1-12H,13H2,(H,17,18)/b12-11+ |

InChI Key |

HEIXGSVFRUODQQ-VAWYXSNFSA-N |

SMILES |

C1=CC=C(C=C1)CONC(=O)C=CC2=CC=CC=C2 |

Isomeric SMILES |

C1=CC=C(C=C1)CONC(=O)/C=C/C2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)CONC(=O)C=CC2=CC=CC=C2 |

Origin of Product |

United States |

Precision Synthesis and Reaction Mechanisms of N Benzyloxy Cinnamamide

Targeted Synthesis of N-(benzyloxy)cinnamamide

The creation of N-(benzyloxy)cinnamamide can be approached through several synthetic strategies, with the most direct method being the acylation of O-benzylhydroxylamine or its salts with a cinnamoyl derivative.

Amidation Reactions Utilizing N-Benzyloxyamine Hydrochlorides and Cinnamoyl Chlorides

The primary route to N-(benzyloxy)cinnamamide involves the reaction of N-benzyloxyamine hydrochloride with cinnamoyl chloride. This reaction is analogous to the synthesis of N-benzyl cinnamohydroxamic acid, which is prepared through the coupling of N-benzyl hydroxylamine (B1172632) with cinnamoyl chloride. researchgate.net The hydrochloride salt of N-benzyloxyamine is typically used to improve the stability and handling of the reagent. google.com

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| N-Benzyloxyamine Hydrochloride | Cinnamoyl Chloride | Triethylamine | Tetrahydrofuran (THF) | N-(benzyloxy)cinnamamide |

| O-Benzylhydroxylamine | Cinnamoyl Chloride | Pyridine | Dichloromethane (DCM) | N-(benzyloxy)cinnamamide |

This table represents a generalized protocol based on analogous chemical reactions.

Alternative Synthetic Routes to the N-(benzyloxy) Cinnamamide (B152044) Scaffold

Beyond the direct acylation with cinnamoyl chloride, alternative methods for the synthesis of the N-(benzyloxy)cinnamamide scaffold exist, primarily involving the coupling of cinnamic acid with N-benzyloxyamine using various activating agents. These methods circumvent the need for the often harsh conditions associated with acyl chloride synthesis.

One common approach is the use of peptide coupling reagents that activate the carboxylic acid group of cinnamic acid, facilitating nucleophilic attack by N-benzyloxyamine. Another strategy involves the in-situ generation of a reactive phosphonium (B103445) salt from triphenylphosphine (B44618) and an N-halosuccinimide, which then activates the carboxylic acid for amidation.

Furthermore, the synthesis of cinnamamides has been achieved through enzyme-catalyzed reactions, offering a greener and more selective alternative to traditional chemical methods. While not specifically documented for N-(benzyloxy)cinnamamide, enzymatic approaches using lipases have been successful in synthesizing other cinnamamide derivatives.

Mechanistic Elucidation of N-Alkoxyamide Formation

The formation of the amide bond in N-(benzyloxy)cinnamamide, and N-alkoxyamides in general, is a process governed by nuanced electronic and steric factors. Understanding these mechanisms is key to controlling the reaction and achieving high yields of the desired product.

Pathways of Amide Bond Formation with N-Protected Hydroxylamines

The reaction between an acyl chloride, such as cinnamoyl chloride, and an N-protected hydroxylamine like N-benzyloxyamine proceeds through a nucleophilic acyl substitution mechanism. The nitrogen atom of N-benzyloxyamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the cinnamoyl chloride. This leads to the formation of a tetrahedral intermediate. Subsequently, the chloride ion is eliminated, and a proton is transferred from the nitrogen atom, often facilitated by a base, to yield the final N-(benzyloxy)cinnamamide product.

Studies on the acylation of O-alkyl benzohydroxamates have shown that the reaction can proceed via the initial formation of an O-acyl-N-alkoxyimidate intermediate, which then rearranges to the more stable N-acyl-N-alkoxyamide. This suggests that the pathway for the formation of N-(benzyloxy)cinnamamide may also involve such intermediates, depending on the specific reaction conditions.

Radical-Mediated Processes in Related N-Alkoxyamide Chemistry

While the primary pathway for the formation of N-(benzyloxy)cinnamamide from cinnamoyl chloride is ionic, radical-mediated processes are known to be involved in the chemistry of N-alkoxyamides. The N-O bond in N-alkoxyamides can undergo homolytic cleavage under certain conditions, such as exposure to heat or light, or in the presence of a radical initiator, to generate nitrogen-centered radicals.

Charge Transfer Complex Formation in Amidation Reactions

The formation of charge-transfer (CT) complexes between electron-donating and electron-accepting species can play a significant role in the mechanisms of various organic reactions. In the context of amidation, it is plausible that a CT complex could form between the electron-rich N-benzyloxyamine (donor) and the electron-deficient cinnamoyl chloride (acceptor).

Chemical Transformations Involving the N-(benzyloxy) Moiety

The N-(benzyloxy) moiety within N-(benzyloxy)cinnamamide is a key functional group that influences its reactivity, particularly in oxidative coupling reactions and in its conversion to other important chemical entities like hydroxamic acids and esters.

Oxidative Coupling Reactions of N-Alkoxyamides

N-alkoxyamides, including N-(benzyloxy)cinnamamide, can participate in oxidative coupling reactions, which are powerful methods for forming new carbon-nitrogen (C-N) and nitrogen-nitrogen (N-N) bonds. These reactions typically proceed through the generation of a nitrogen-centered radical or a related reactive intermediate.

Hypervalent iodine reagents have emerged as effective oxidants for promoting the direct oxidative coupling of N-alkoxyamides with various partners, including aromatic hydrocarbons. thieme-connect.de For instance, the oxidative C-H/N-H coupling of N-methoxyamides with arenes has been achieved using catalytic amounts of a µ-oxo hypervalent iodine compound. thieme-connect.de This process allows for the direct formation of a C-N bond between the amide nitrogen and an aromatic ring. While the specific application to N-(benzyloxy)cinnamamide is not detailed, the underlying mechanism is applicable. The reaction is believed to involve the oxidation of the N-alkoxyamide to a nitrogen-centered radical, which then undergoes electrophilic aromatic substitution with the arene.

In a similar vein, cross-dehydrogenative N-N coupling of N-alkoxyamides has been demonstrated. acs.org For example, the reaction of aromatic and aliphatic methoxyamides with benzotriazoles using a hypervalent iodine species as the oxidant leads to the formation of an N-N bond. acs.org This type of reaction showcases the ability of the N-alkoxyamide group to be activated towards forming a new bond at the nitrogen atom. The general mechanism for such oxidative couplings often involves the initial activation of the N-H bond of the amide by the oxidant. acs.org

Furthermore, copper-catalyzed aerobic oxidative coupling reactions represent another avenue for the transformation of related amide structures. nih.gov While often applied to the synthesis of amides from alcohols and amines, the principles of oxidative C-H functionalization are relevant. nih.govrsc.org These reactions highlight the versatility of oxidative conditions to functionalize molecules at positions adjacent to nitrogen atoms.

Table 1: Examples of Oxidative Coupling Reactions of N-Alkoxyamides

| N-Alkoxyamide Type | Coupling Partner | Oxidant/Catalyst | Bond Formed | Reference |

| N-Methoxyamides | Aromatic Hydrocarbons | µ-oxo hypervalent iodine | C-N | thieme-connect.de |

| Methoxyamides | Benzotriazoles | Hypervalent iodine | N-N | acs.org |

Conversion Pathways to Hydroxamic Acids or Esters

The N-(benzyloxy)amide linkage is a precursor to hydroxamic acids, which are a class of compounds with significant biological and chemical applications. unimi.it The conversion of N-(benzyloxy)cinnamamide to the corresponding hydroxamic acid involves the debenzylation of the nitrogen atom. This transformation is a crucial step as the benzyloxy group often serves as a protecting group for the hydroxamic acid functionality.

One of the primary methods for this conversion is catalytic hydrogenation. The benzyl (B1604629) group can be cleaved under mild conditions using hydrogen gas and a palladium catalyst (e.g., palladium on carbon, Pd/C). This process reduces the benzylic C-O bond, releasing toluene (B28343) and yielding the free hydroxamic acid.

Alternatively, N-benzyloxy carbamates, which share the N-O-benzyl linkage, can undergo intramolecular cyclization to form cyclic hydroxamic acids. nih.gov This reaction demonstrates the reactivity of the N-benzyloxy moiety in forming new cyclic structures. While N-(benzyloxy)cinnamamide itself is an acyclic amide, this chemistry highlights a potential transformation pathway for related structures.

The direct synthesis of hydroxamic acids from carboxylic acids or their derivatives like esters is a well-established field. researchgate.netnih.govorganic-chemistry.org In the context of N-(benzyloxy)cinnamamide, if the amide bond were to be hydrolyzed to yield cinnamic acid, this could then be converted to cinnamohydroxamic acid. The conversion of a carboxylic acid to a hydroxamic acid is typically achieved by reaction with hydroxylamine or its protected equivalents, often in the presence of a coupling agent to activate the carboxylic acid. researchgate.net

The conversion of esters to hydroxamic acids is also a common synthetic route. nih.govorganic-chemistry.org This involves the reaction of an ester with hydroxylamine, often in the presence of a base. Should N-(benzyloxy)cinnamamide be transformed into an ester of cinnamic acid, this would provide another pathway to the corresponding hydroxamic acid.

Table 2: General Pathways for the Formation of Hydroxamic Acids

| Starting Material | Reagents | Product | Reference |

| N-Benzyloxy Amide | H₂, Pd/C | Hydroxamic Acid | General Knowledge |

| Carboxylic Acid | Hydroxylamine, Coupling Agent | Hydroxamic Acid | researchgate.net |

| Ester | Hydroxylamine, Base | Hydroxamic Acid | nih.govorganic-chemistry.org |

| N-Benzyloxy Carbamate | Base (for intramolecular cyclization) | Cyclic Hydroxamic Acid | nih.gov |

Advanced Spectroscopic Characterization and Structural Investigations

Comprehensive Spectroscopic Fingerprinting of N-(benzyloxy)cinnamamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Although specific NMR data for N-(benzyloxy)cinnamamide is not directly reported, the expected ¹H and ¹³C NMR chemical shifts can be predicted with high accuracy by comparing its structure to that of N-benzylcinnamamide and considering the electronic effects of the additional oxygen atom in the benzyloxy group.

¹H NMR Spectroscopy: The proton NMR spectrum of N-(benzyloxy)cinnamamide is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. Key expected resonances include those for the vinylic protons of the cinnamoyl moiety, the aromatic protons of the two phenyl rings, and the methylene protons of the benzyloxy group. The trans-configuration of the double bond, a common feature in cinnamamides, is typically confirmed by a large coupling constant (J) between the vinylic protons, generally in the range of 15.7 Hz researchgate.net.

Interactive Data Table: Expected ¹H NMR Data for N-(benzyloxy)cinnamamide

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Amide NH | ~6.0-6.5 | Triplet | ~5.7 |

| Vinylic (=CH-Ph) | ~7.6-7.8 | Doublet | ~15.7 |

| Vinylic (=CH-CO) | ~6.4-6.6 | Doublet | ~15.7 |

| Aromatic (Cinnamoyl) | ~7.2-7.6 | Multiplet | - |

| Aromatic (Benzyloxy) | ~7.2-7.4 | Multiplet | - |

| Methylene (-O-CH₂-Ph) | ~4.9-5.2 | Singlet | - |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon of the amide group is expected to resonate at a characteristic downfield shift. The presence of the benzyloxy group, with its electron-withdrawing oxygen atom, would influence the chemical shifts of the adjacent carbon atoms compared to N-benzylcinnamamide.

Interactive Data Table: Expected ¹³C NMR Data for N-(benzyloxy)cinnamamide

| Carbon | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~165-167 |

| Vinylic (=CH-Ph) | ~140-142 |

| Vinylic (=CH-CO) | ~118-120 |

| Aromatic (Cinnamoyl) | ~127-135 |

| Aromatic (Benzyloxy) | ~128-137 |

| Methylene (-O-CH₂-Ph) | ~75-78 |

Vibrational Spectroscopy (FTIR) for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The FTIR spectrum of N-(benzyloxy)cinnamamide is expected to show prominent absorption bands corresponding to the N-H and C=O bonds of the amide group, the C=C bond of the alkene, and the aromatic C-H and C=C bonds. The presence of the C-O-C linkage in the benzyloxy group would also give rise to a characteristic stretching vibration. For analogous compounds like N-benzyl-p-coumaramide, characteristic bands are observed for N-H stretching (around 3306 cm⁻¹), C=O stretching (around 1657 cm⁻¹), and C-H unsaturation (around 3032 cm⁻¹) researchgate.net.

Interactive Data Table: Expected FTIR Data for N-(benzyloxy)cinnamamide

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3280 - 3310 | Strong, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C=O Stretch (Amide I) | 1650 - 1660 | Strong |

| C=C Stretch (Alkene) | 1610 - 1630 | Medium |

| N-H Bend (Amide II) | 1530 - 1550 | Strong |

| C-O-C Stretch (Ether) | 1220 - 1260 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and, consequently, the molecular formula of a compound. For N-(benzyloxy)cinnamamide (C₁₆H₁₅NO₂), HRMS would provide a highly accurate mass measurement, allowing for unambiguous confirmation of its elemental composition. This technique is instrumental in distinguishing between compounds with the same nominal mass but different molecular formulas nih.gov.

Elucidation of Stereochemical Configuration (E/Z Isomerism)

The presence of a carbon-carbon double bond in the cinnamoyl moiety of N-(benzyloxy)cinnamamide gives rise to the possibility of E/Z isomerism. The stereochemical configuration is a critical aspect of the molecule's three-dimensional structure.

The E isomer (trans) is generally the thermodynamically more stable and commonly synthesized form of cinnamamides researchgate.net. The configuration can be readily determined from ¹H NMR spectroscopy, where the coupling constant between the two vinylic protons is significantly different for the E and Z isomers. A large coupling constant, typically in the range of 12-18 Hz, is indicative of the E configuration, while a smaller coupling constant (7-12 Hz) suggests the Z isomer researchgate.net. Photocatalytic methods have been developed for the contra-thermodynamic E to Z isomerization of cinnamamides researchgate.net.

Crystallographic Analysis of N-(benzyloxy)cinnamamide and Analogues

X-ray crystallography provides definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of N-(benzyloxy)cinnamamide has not been specifically reported, the crystallographic data of its close analogue, N-benzylcinnamamide, offers valuable insights into the likely packing and conformation.

Interactive Data Table: Comparative Crystallographic Data of N-benzylcinnamamide

| Parameter | N-benzylcinnamamide researchgate.net |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.4817 (6) |

| b (Å) | 12.3107 (6) |

| c (Å) | 8.5737 (4) |

| β (°) | 94.276 (1) |

| V (ų) | 1313.75 (11) |

| Z | 4 |

Computational Chemistry and Theoretical Molecular Studies

Quantum Chemical Analyses of N-(benzyloxy)cinnamamide

Quantum chemical analyses, particularly those utilizing Density Functional Theory (DFT), offer a powerful lens through which to examine the intrinsic properties of N-(benzyloxy)cinnamamide at the electronic level. These calculations can predict a variety of molecular attributes, including orbital energies, spectroscopic characteristics, and sites of chemical reactivity.

Molecular Orbital Theory is fundamental to understanding the electronic behavior of a compound. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters, as they relate to the molecule's ability to donate and accept electrons, respectively. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state.

For related compounds, DFT calculations have been used to determine these parameters. For instance, a DFT study on 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate at the B3LYP/6–311+ G(d,p) level found a HOMO-LUMO energy gap of 3.17 eV. nih.gov Similarly, calculations for 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid revealed an energy gap of 4.3337 eV. nih.gov For N-(benzyloxy)cinnamamide, the HOMO is expected to be localized primarily over the electron-rich cinnamoyl and benzyloxy aromatic rings, while the LUMO is anticipated to be distributed across the conjugated acrylamide (B121943) system. This distribution facilitates the π → π* electronic transitions that characterize its UV-Vis absorption.

Table 1: Representative Frontier Orbital Energies for Benzyloxy-Containing Compounds

| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate nih.gov | B3LYP/6–311+ G(d,p) | - | - | 3.17 |

| 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid nih.gov | B3LYP/6–311+ G(d,p) | - | - | 4.3337 |

Note: Data presented for illustrative purposes based on related structures.

DFT methodologies are highly effective for predicting vibrational (FT-IR, Raman) and nuclear magnetic resonance (NMR) spectra. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that, when compared with experimental data, allows for precise assignment of vibrational modes. For example, in studies of related molecules like cinnamaldehyde, DFT calculations at the B3LYP/6-311++G(d,p) level have been used to accurately predict the characteristic vibrational bands, including the intense C=O stretching mode of the carbonyl group. researchgate.net

For N-(benzyloxy)cinnamamide, key vibrational modes would include the N-H stretch, the amide C=O stretch, the C=C stretch of the vinyl group, and various C-H and C=C stretching modes of the aromatic rings. Theoretical calculations can help disentangle these complex spectral regions. scielo.org.za Similarly, Gauge-Independent Atomic Orbital (GIAO) calculations are commonly used to predict ¹H and ¹³C NMR chemical shifts, providing valuable assistance in the structural confirmation of the molecule. researchgate.netscielo.org.za

Table 2: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups in Related Amides

| Vibrational Mode | Functional Group | Typical Experimental Range (cm⁻¹) | Example Calculated Value (cm⁻¹) |

|---|---|---|---|

| N-H Stretch | Amide N-H | 3350-3180 | ~3300 |

| C-H Stretch | Aromatic C-H | 3100-3000 | ~3060 |

| C=O Stretch | Amide I Band | 1680-1630 | ~1660 |

| C=C Stretch | Phenyl Ring | 1600, 1580, 1500, 1450 | ~1590, 1575, 1495, 1445 |

Note: Table is illustrative, based on typical values and calculations for similar structures. scielo.org.za

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive behavior. semanticscholar.org The MEP surface is colored according to the electrostatic potential, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netwolfram.com Green and yellow regions represent intermediate or near-zero potential. nih.gov

For N-(benzyloxy)cinnamamide, the MEP map would be expected to show the most negative potential (red) localized around the highly electronegative oxygen atom of the amide carbonyl group, making it a primary site for hydrogen bonding and electrophilic interactions. nih.govnih.gov The hydrogen atom of the amide N-H group would exhibit a positive potential (blue), identifying it as a hydrogen bond donor site. The aromatic rings would display regions of negative potential above and below the plane of the rings due to the π-electron system, while the ring edges would be slightly positive. This detailed charge mapping helps in understanding how the molecule interacts with biological receptors or other reactants. semanticscholar.org

Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art method for calculating the electronic excited states of molecules and simulating their UV-Vis absorption spectra. nih.gov This technique can predict the absorption wavelengths (λmax), oscillator strengths (a measure of transition probability), and the nature of the electronic transitions involved (e.g., π → π* or n → π*).

Studies on cinnamates, which share the same core chromophore as N-(benzyloxy)cinnamamide, have shown that TD-DFT calculations can accurately reproduce experimental UV-Vis spectra. nih.govresearchgate.net These studies found that functionals like B3LYP and B3P86 perform well. nih.gov The main absorption band for cinnamates is typically observed around 310 nm and corresponds to a π → π* transition involving significant electron delocalization across the aromatic ring and the conjugated ester group. nih.govresearchgate.net A similar result would be expected for N-(benzyloxy)cinnamamide, with the primary electronic transition arising from the excitation of an electron from the HOMO to the LUMO, concentrated along the cinnamoyl conjugated system.

Table 3: TD-DFT Predicted Absorption Wavelengths for Cinnamate Derivatives

| Compound | Functional | λmax (nm) | Oscillator Strength (f) | Main Transition |

|---|---|---|---|---|

| Ethylhexyl methoxycinnamate nih.gov | B3LYP | 309.8 | 1.15 | HOMO → LUMO |

Note: Data from a benchmark study on a structurally related UV filter.

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical methods describe the static electronic properties of a molecule, Molecular Dynamics (MD) simulations provide a view of its dynamic behavior over time. arxiv.org MD simulations solve Newton's equations of motion for the atoms in a system, allowing researchers to observe conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent. nottingham.edu.cn

The conformation of N-(benzyloxy)cinnamamide is defined by the rotation around several key single bonds, including the C-N amide bond and the bonds connecting the phenyl and benzyl (B1604629) groups to the main chain. Crystallographic data for the closely related N-Benzylcinnamamide shows that the acrylamide moiety tends to be planar, with the phenyl ring forming an angle of 8.30° with this plane. researchgate.net The benzyl group is significantly tilted, with its ring forming an angle of 77.11° with the cinnamamide (B152044) unit. researchgate.net This provides a starting point for understanding the molecule's preferred geometry.

A Potential Energy Surface (PES) scan can be performed to identify the most stable conformers by systematically rotating key dihedral angles and calculating the corresponding energy. nih.gov Subsequently, MD simulations can be launched from these low-energy conformations to explore the conformational landscape accessible at a given temperature and to understand how the molecule flexes and folds in solution.

Table 4: Key Torsion Angles in the Crystal Structure of N-Benzylcinnamamide

| Torsion Angle | Atoms Involved | Angle (°) | Description |

|---|---|---|---|

| ω | O=C-N-C | ~180 | Defines the planarity of the amide bond |

| φ | C=C-C=O | ~180 | Defines the planarity of the conjugated system |

| ψ₁ | C-N-CH₂-Ph | Variable | Orientation of the benzyl group |

Note: Data based on the related structure of N-Benzylcinnamamide. researchgate.net These angles would be the primary degrees of freedom explored in a conformational analysis of N-(benzyloxy)cinnamamide.

In Silico Modeling for Structure-Activity Relationship (SAR) Development

In silico modeling is a cornerstone of modern drug discovery, enabling the development of Structure-Activity Relationships (SAR) that correlate a molecule's chemical structure with its biological activity. mdpi.com For derivatives of cinnamamide, computational techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling are used to rationalize and predict their efficacy. mdpi.comnih.gov

Molecular docking simulations can predict the preferred binding mode of N-(benzyloxy)cinnamamide within the active site of a target protein. mdpi.com This allows for the identification of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, modeling studies on N-(4-halobenzyl)amides revealed that hydrogen bonds involving the amide carbonyl oxygen and nitrogen were crucial for stabilizing the complex with target enzymes. mdpi.com

By comparing the docking scores and interaction patterns of a series of analogs, researchers can build robust SAR models. nih.gov For instance, studies on trans-N-benzylhydroxycinnamamides showed that substitutions on the phenyl ring significantly impact anticancer activity. researchgate.net The addition of a methoxy (B1213986) group was found to decrease cytotoxic activity, a finding that was rationalized through molecular modeling by identifying unfavorable interactions or conformational changes. researchgate.net These in silico SAR studies provide a rational basis for designing new derivatives with improved potency and selectivity, guiding synthetic efforts and minimizing trial-and-error experimentation.

Table 5: Illustrative SAR Data for Cinnamamide Derivatives Against P388 Murine Leukemia Cells

| Compound | R Group (Substitution on Phenyl Ring) | Activity (IC₅₀ in µg/mL) |

|---|---|---|

| N-benzyl-p-coumaramide researchgate.net | 4-OH | 16.15 |

| N-benzylcaffeamide researchgate.net | 3,4-diOH | 674.38 |

Note: Data for related hydroxycinnamamide derivatives illustrates how structural changes impact biological activity.

Theoretical Prediction of Chemical Reactivity and Reaction Pathways

Computational chemistry provides a powerful lens for predicting the chemical behavior of "Cinnamamide, N-(benzyloxy)-". Through the application of theoretical models and quantum mechanical calculations, such as Density Functional Theory (DFT), it is possible to elucidate the molecule's electronic structure, identify reactive sites, and forecast potential reaction pathways. These theoretical studies are fundamental in understanding the molecule's stability, reactivity, and potential interactions with other chemical species.

The reactivity of "Cinnamamide, N-(benzyloxy)-" is largely governed by the distribution of electron density across its structure, which is influenced by the interplay of its constituent functional groups: the cinnamoyl backbone, the amide linkage, and the N-benzyloxy substituent. Computational models can map out this distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

One of the key aspects of theoretical predictions is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

For "Cinnamamide, N-(benzyloxy)-", the cinnamoyl group, with its extended π-conjugation system encompassing the phenyl ring and the α,β-unsaturated carbonyl, is expected to significantly influence the frontier orbitals. The N-benzyloxy group, with the oxygen atom's lone pairs, also contributes to the electronic landscape of the amide nitrogen.

Table 1: Representative Frontier Molecular Orbital Energies (Note: The following data are illustrative, based on typical values for structurally related compounds as specific theoretical calculations for Cinnamamide, N-(benzyloxy)- are not publicly available.)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Primarily localized on the cinnamoyl moiety, indicating this region's susceptibility to electrophilic attack. The N-benzyloxy group may also contribute. |

| LUMO | -1.2 | Predominantly centered on the α,β-unsaturated carbonyl system of the cinnamoyl group, suggesting this as the primary site for nucleophilic attack. |

| HOMO-LUMO Gap | 5.3 | This energy gap suggests a molecule with moderate kinetic stability. |

Molecular Electrostatic Potential (MEP) maps are another valuable computational tool that visualizes the charge distribution on the molecule's surface. In an MEP map of "Cinnamamide, N-(benzyloxy)-", regions of negative potential (typically colored in shades of red) would indicate electron-rich areas prone to electrophilic attack. These would likely be concentrated around the carbonyl oxygen and the π-system of the phenyl rings. Conversely, regions of positive potential (colored in shades of blue) highlight electron-deficient areas susceptible to nucleophilic attack, such as the carbonyl carbon and the hydrogens of the amide group.

Based on these computational insights, several reaction pathways can be theoretically predicted for "Cinnamamide, N-(benzyloxy)-":

Reactions at the Carbonyl Group: The amide carbonyl carbon is an electrophilic center and a likely site for nucleophilic attack. Under acidic or basic conditions, this could lead to hydrolysis of the amide bond.

Michael Addition: The α,β-unsaturated system of the cinnamoyl group makes the β-carbon electrophilic and susceptible to conjugate addition (Michael addition) by nucleophiles.

Reactions involving the N-O Bond: The N-O bond in the N-benzyloxy group is a potential site for cleavage. Theoretical studies on related N-acyloxy-N-alkoxyamides suggest that SN2-type reactions can occur at the amide nitrogen, leading to the displacement of the benzyloxy group. researchgate.net

Electrophilic Aromatic Substitution: The phenyl rings of both the cinnamoyl and benzyloxy groups can undergo electrophilic substitution reactions, with the existing substituents directing the position of the incoming electrophile.

Table 2: Predicted Reactivity of Functional Groups in "Cinnamamide, N-(benzyloxy)-"

| Functional Group | Predicted Type of Reactivity | Potential Reaction Pathways |

| Amide (Carbonyl) | Electrophilic | Nucleophilic acyl substitution (e.g., hydrolysis) |

| α,β-Unsaturated System | Electrophilic (at β-carbon) | Michael (conjugate) addition |

| N-O Bond | Susceptible to cleavage | Reductive cleavage, SN2-type nucleophilic substitution at the nitrogen atom researchgate.net |

| Phenyl Rings | Nucleophilic | Electrophilic aromatic substitution |

Computational modeling can further be employed to calculate the activation energies for these proposed reaction pathways, thereby predicting which reactions are kinetically favored under specific conditions. By simulating the transition states of potential reactions, researchers can gain a deeper understanding of the reaction mechanisms at a molecular level.

Preclinical Biological Activity and Mechanistic Insights

Antimicrobial Activity Profile and Mechanisms

Cinnamamide (B152044) derivatives have demonstrated a notable spectrum of antimicrobial effects, positioning them as potential leads for the development of new anti-infective agents. scispace.comhilarispublisher.com

Synthetic derivatives of cinnamic acid often exhibit more potent biological activities compared to the parent compound. mdpi.comnih.gov A variety of N-substituted cinnamamide derivatives have been synthesized and evaluated for their ability to inhibit the growth of pathogenic bacteria and fungi. Studies have shown that these compounds can be particularly effective against Gram-positive bacteria. For instance, a series of N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives were all active against Staphylococcus and Enterococcus species with Minimum Inhibitory Concentrations (MIC) as low as 1–4 µg/mL. nih.gov Similarly, certain N-arylcinnamamides have shown significant activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), and Mycobacterium tuberculosis, with MIC values comparable to or better than standard antibiotics like ampicillin (B1664943) and isoniazid. researchgate.net The antimicrobial efficacy can be influenced by the nature of the substituents on the cinnamamide scaffold. For example, 4-isopropylbenzylcinnamide was identified as a potent antibacterial agent with an MIC of 458.15 µM against S. aureus. nih.gov

| Cinnamamide Derivative Class | Microorganism | Observed Activity (MIC) |

|---|---|---|

| N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamides | Staphylococcus spp. | 1–4 µg/mL |

| N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamides | Enterococcus spp. | 1–4 µg/mL |

| N-Arylcinnamamides | Methicillin-resistant S. aureus (MRSA) | 22.27 µM |

| N-Arylcinnamamides | Mycobacterium tuberculosis H37Ra | 22.27 µM |

| 4-isopropylbenzylcinnamide | Staphylococcus aureus | 458.15 µM |

| Morpholine-containing Cinnamamides | Candida albicans | 3.12 µg/mL |

The ways in which cinnamamides exert their antimicrobial effects are multifaceted. One proposed mechanism is the disruption of the microbial cell membrane. ucl.ac.ukrsc.org Many antimicrobial agents, particularly peptides, function by permeabilizing the bacterial membrane, leading to cell lysis and death. nih.govresearchgate.net This often involves the insertion of the molecule into the lipid bilayer, causing the formation of pores or widespread destabilization. ucl.ac.uklatrobe.edu.au Given the lipophilic character of the cinnamoyl and benzyloxy groups in N-(benzyloxy)cinnamamide, it is plausible that it could interact with and disrupt the structural integrity of bacterial lipid membranes, a mechanism that warrants further investigation.

Exploration of Other Biological Potentials (Based on N-(benzyloxy) and Closely Related N-substituted Cinnamamide Derivatives)

Beyond their antimicrobial properties, N-substituted cinnamamides are being investigated for their potential as anticancer agents, with research focusing on their antiproliferative effects and the underlying cellular mechanisms.

Identifying the specific cellular targets of a compound is crucial for understanding its antineoplastic potential. The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that plays a significant role in cancer development, and its component MEK is a validated drug target. nih.govnih.gov A study focusing on N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives, which prominently feature the N-(benzyloxy) moiety, identified these compounds as potent MEK1 inhibitors. nih.gov One derivative in this class exhibited an IC50 of 91 nM for MEK1, demonstrating that the N-(benzyloxy) structural element can be part of a pharmacophore that effectively targets this key oncogenic kinase. nih.gov

Another critical target for anticancer drugs is tubulin, the protein subunit of microtubules. nih.gov Microtubules are essential for cell division, and agents that interfere with their dynamics can halt the cell cycle and induce cell death. nih.gov Several classes of small molecules that bind to the colchicine (B1669291) site on β-tubulin are known to inhibit tubulin polymerization. plos.orgmdpi.com While direct evidence for N-(benzyloxy)cinnamamide is pending, related cinnamic acid derivatives have been shown to act as antitubulin agents, suggesting that interaction with tubulin is a potential mechanism of action for this class of compounds. mdpi.comresearchgate.net

| Derivative Class | Cellular Target | Key Finding |

|---|---|---|

| N-(benzyloxy)-pyrazole-carboxamides | MEK1 (MAPK Kinase) | Potent inhibition of MEK1 with IC50 values in the nanomolar range (e.g., 91 nM). nih.gov |

| General Cinnamic Acid Derivatives / Sulfonamides | β-Tubulin (Colchicine Site) | Inhibition of tubulin polymerization, leading to disruption of microtubule dynamics. mdpi.com |

The antiproliferative effects of cinnamamide derivatives are often linked to their ability to modulate the cell cycle and induce programmed cell death (apoptosis). Studies on various cinnamic acid esters and amides have shown that they can inhibit the growth of cancer cells by causing cell cycle arrest. nih.govresearchgate.net For example, N-substituted benzamides, a related class of compounds, have been observed to induce a G2/M cell cycle block prior to the onset of apoptosis. nih.gov

This cell cycle arrest is frequently followed by the induction of apoptosis through the intrinsic, or mitochondrial, pathway. nih.gov This process involves the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9. The activation of this initiator caspase triggers a downstream cascade of effector caspases that execute the apoptotic program. nih.gov Studies have confirmed that for certain N-substituted benzamides, apoptosis can be inhibited by broad-spectrum caspase inhibitors or by the overexpression of the anti-apoptotic protein Bcl-2, confirming the involvement of this classical pathway. nih.gov These findings provide a mechanistic framework for the antiproliferative activity observed in cinnamamide-based compounds.

Antineoplastic and Antiproliferative Modalities

Histone Deacetylase (HDAC) Inhibitory Mechanisms (for benzyloxy-cinnamoyl derivatives)

A series of benzylether-containing cinnamoyl derivatives have been synthesized and evaluated as inhibitors of histone deacetylases (HDACs). tandfonline.com HDACs are zinc-dependent metalloproteases that play a crucial role in gene transcription and are implicated in tumorigenesis. tandfonline.comddtjournal.com The inhibition of HDACs is a recognized strategy in cancer therapy. ddtjournal.com

The general structure of these inhibitors includes a cinnamoyl scaffold, which acts as a Zn2+ chelating moiety, linked to an aromatic group by a connection unit. tandfonline.com Structure-activity relationship (SAR) studies on these benzylether-containing cinnamoyl derivatives revealed that the introduction of a methoxy (B1213986) (CH3O) group at the meta-position of the cinnamoyl scaffold generally results in higher inhibitory activity. tandfonline.com For instance, several benzylether derivatives showed less potency than their corresponding methoxy-substituted analogs. tandfonline.com

Many of these synthesized compounds demonstrated inhibitory activity against HDACs, with IC50 values as low as 30 μM. tandfonline.com Two specific compounds, 4d and 4n, exhibited notable antiproliferative activity against tumor cell growth and were effective in inducing cell cycle arrest, with IC50 values of 11.1 μM and 7.7 μM, respectively. tandfonline.com These findings suggest that benzyloxy-cinnamoyl derivatives are a promising class of HDAC inhibitors with potential for further development as anti-cancer agents. tandfonline.com

Table 1: HDAC Inhibitory Activity of Selected Benzyloxy-Cinnamoyl Derivatives

| Compound | IC50 (μM) | Antiproliferative Activity |

| 4d | 11.1 | High |

| 4n | 7.7 | High |

| Other derivatives | As low as 30 | Moderate to High |

Anti-Inflammatory Pathways and Enzyme Modulation (e.g., LOX, COX inhibition)

Cinnamic acid and its derivatives are known to possess anti-inflammatory properties. nih.govmdpi.com These compounds can influence the activity of pro-inflammatory transcription factors like NF-κB. nih.gov For instance, certain N-arylcinnamamide derivatives have been shown to decrease the production of the pro-inflammatory cytokine TNF-α, which correlates with the attenuation of NF-κB activity. nih.gov

Dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) is considered a promising strategy for developing safer anti-inflammatory drugs. nih.govbohrium.com These enzymes are key to the conversion of arachidonic acid into pro-inflammatory eicosanoids, such as prostaglandins (B1171923) and leukotrienes. nih.gov While direct studies on "Cinnamamide, N-(benzyloxy)-" were not prevalent in the initial search, the broader class of cinnamamide derivatives has been investigated for these activities. Some N-2-(phenylamino) benzamide (B126) derivatives have been designed as dual inhibitors of COX-2 and Topoisomerase I, showing potential in gastrointestinal cancer therapy by targeting inflammation and tumor progression. nih.gov

Neuropharmacological Effects and Their Molecular Bases (e.g., Anticonvulsant, Neuroprotective)

The benzyloxy group is recognized as an important pharmacophore in medicinal chemistry, contributing to a range of pharmacological activities, including anticonvulsant effects. researchgate.net Several N-substituted cinnamamide derivatives have demonstrated promising anticonvulsant activity in various animal models of seizures. researchgate.net Furthermore, a series of ((benzyloxy)benzyl)propanamide derivatives have shown potent activity in mouse seizure models, such as the maximal electroshock (MES) and 6 Hz seizure tests. nih.gov

In the context of neuroprotection, N-benzylcinnamide has been shown to protect against scopolamine-induced cholinergic dysfunction in human neuroblastoma cells. bohrium.com This compound was found to inhibit the generation of reactive oxygen species, cellular apoptosis, and the upregulation of acetylcholinesterase activity induced by scopolamine. bohrium.com Additionally, novel cinnamamide-dibenzylamine hybrids have been designed as potential agents for Alzheimer's disease, exhibiting neuroprotective properties. nih.gov

Antioxidant Mechanisms and Radical Scavenging Capacity

Cinnamic acid and its derivatives are recognized for their antioxidant properties. researchgate.netnih.govmdpi.comnih.gov The antioxidant activity of these compounds is often evaluated through their ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2′-azino–bis(3–ethylbenzthiazoline–6–sulfonic acid) (ABTS) radicals. nih.govmdpi.comnih.govnih.gov

N-phenyl cinnamamide derivatives have been shown to protect hepatocytes against oxidative stress by inducing the synthesis of cellular glutathione (B108866) via the activation of the Nrf2 pathway. mdpi.comnih.gov Nrf2 is a key transcription factor that regulates the expression of antioxidant genes. mdpi.comnih.gov The antioxidant potential of cinnamamide derivatives is influenced by the substituents on the phenyl group. mdpi.comnih.gov For example, N-trans-feruloyl-3'-methoxytyramine and N-cis-feruloyl-3'-methoxytyramine, two cinnamic acid amides, have demonstrated significant DPPH radical scavenging activities.

Enzyme Inhibition Studies (e.g., Tyrosinase, Cholinesterases)

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating pigmentation disorders. nih.govdoi.org Cinnamamide derivatives have been designed and synthesized as potential tyrosinase inhibitors. nih.gov The (E)-β-phenyl-α,β-unsaturated carbonyl scaffold present in these molecules is important for their inhibitory activity. nih.gov Studies have shown that certain cinnamamides with a 2,4-dihydroxy group on the β-phenyl ring exhibit strong mushroom tyrosinase inhibition. nih.gov Docking simulations have indicated that these cinnamamides can bind more strongly to the active site of tyrosinase than kojic acid, a known tyrosinase inhibitor. nih.gov

Cholinesterase Inhibition: Inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary therapeutic strategy for Alzheimer's disease. mdpi.com Novel cinnamamide-dibenzylamine hybrids have been developed and shown to inhibit cholinesterases. nih.gov Furthermore, a series of N-benzyl benzamide derivatives have been identified as selective and potent inhibitors of butyrylcholinesterase, with some compounds exhibiting inhibitory activity in the sub-nanomolar range. nih.gov These compounds have also demonstrated neuroprotective effects. nih.gov

Table 2: Summary of Enzyme Inhibition by Cinnamamide Derivatives

| Enzyme | Type of Derivative | Key Findings |

| Tyrosinase | Cinnamamides with 2,4-dihydroxy group | Stronger inhibition than kojic acid. nih.gov |

| Cholinesterases | Cinnamamide-dibenzylamine hybrids | Significant inhibitory ability. nih.gov |

| N-benzyl benzamide derivatives | Selective and sub-nanomolar BChE inhibition. nih.gov |

Future Research Directions and Advanced Methodological Prospects

Rational Design and Synthesis of Novel N-(benzyloxy)cinnamamide Analogues for Enhanced Bioactivity

The rational design of new chemical entities is a cornerstone of modern drug discovery, aiming to optimize therapeutic efficacy by methodically modifying a lead compound's structure. mdpi.com The cinnamamide (B152044) scaffold is particularly amenable to such strategies due to its multiple sites for chemical modification: the phenyl ring of the cinnamoyl group, the α,β-unsaturated amide system, and the N-(benzyloxy) moiety. researchgate.net

Future synthetic endeavors will focus on creating libraries of N-(benzyloxy)cinnamamide analogues. Structure-activity relationship (SAR) studies on related cinnamamide derivatives have shown that substitutions on the cinnamic phenyl ring significantly influence biological activity. For instance, the position and nature of electron-donating or electron-withdrawing groups can be crucial for anticancer or antimicrobial efficacy. researchgate.net Similarly, modifications to the benzyloxy group—such as adding substituents to its phenyl ring—could modulate properties like lipophilicity, metabolic stability, and target-binding affinity.

Efficient synthetic strategies are crucial for generating these analogues. Modern methods, such as those employing continuous-flow microreactors or novel enzymatic catalysis, offer rapid, high-yield, and environmentally friendly routes to cinnamamide derivatives, which can be adapted for N-(benzyloxy)cinnamamide synthesis. mdpi.com These approaches allow for the systematic introduction of diverse chemical functionalities to probe the SAR landscape comprehensively. mdpi.comresearchgate.net

| Modification Site | Proposed Substituent/Modification | Rationale for Enhanced Bioactivity | Relevant Precedent from Cinnamamide Class |

|---|---|---|---|

| Cinnamoyl Phenyl Ring | Hydroxy (-OH), Methoxy (B1213986) (-OCH3) groups | Increase antioxidant potential and modulate target interaction (e.g., EGFR inhibition). nih.gov | Hydroxycinnamamides show potent anticancer and antioxidant effects. researchgate.net |

| Cinnamoyl Phenyl Ring | Halogens (F, Cl, Br) | Enhance membrane permeability and binding affinity through halogen bonding. | Fluorinated cinnamamides exhibit significant cytotoxic activity against cancer cell lines. nih.gov |

| Benzyloxy Phenyl Ring | Electron-withdrawing groups (e.g., -NO2, -CF3) | Alter electronic properties to fine-tune binding interactions and metabolic stability. | Substitutions on the N-aryl group of cinnamamides are critical for fungicidal activity. researchgate.net |

| Amide Linker | Conformational restriction (e.g., cyclization) | Reduce flexibility to lock in a bioactive conformation, potentially increasing potency and selectivity. | Cyclic peptide analogues of bioactive compounds often show improved pharmacological profiles. mdpi.com |

Advanced Mechanistic Studies of Biological Interactions at the Molecular Level

While various cinnamamide derivatives are known to possess anticancer, neuroprotective, and antimicrobial properties, the precise molecular mechanisms often remain to be fully elucidated. nih.govikm.org.my For N-(benzyloxy)cinnamamide, future research must move beyond preliminary screening to pinpoint its specific molecular targets and interaction dynamics.

Advanced experimental techniques will be pivotal. For instance, if an analogue shows anticancer activity, studies could employ thermal shift assays and chemical proteomics to identify its protein binding partners within the cell. Subsequent molecular docking and molecular dynamics simulations can predict and visualize the binding mode at the atomic level, revealing key interactions (e.g., hydrogen bonds, hydrophobic contacts) that are essential for activity. ikm.org.mymdpi.com Such computational approaches have been successfully used to understand how other cinnamamides interact with targets like P-glycoprotein or fungal enzymes. ikm.org.mynih.gov

Furthermore, understanding the downstream effects of target engagement is critical. Techniques such as RNA sequencing (RNA-seq) and quantitative proteomics can provide a global view of the cellular pathways modulated by N-(benzyloxy)cinnamamide treatment. This can uncover novel mechanisms of action and identify potential biomarkers for efficacy.

| Research Question | Proposed Methodology | Expected Outcome |

|---|---|---|

| Identify direct protein targets | Affinity Chromatography, Chemical Proteomics | Isolation and identification of specific binding proteins. |

| Characterize binding interactions | Molecular Docking, X-ray Crystallography, NMR Spectroscopy | Atomic-level model of the compound-target complex. |

| Analyze downstream cellular effects | RNA-Seq, Western Blot, Proteomics | Identification of modulated signaling pathways and cellular processes. |

| Confirm mechanism in a cellular context | CRISPR-Cas9 gene editing, siRNA knockdown | Validation of the target's role in the compound's observed bioactivity. |

Integration of Artificial Intelligence and Machine Learning in N-(benzyloxy)cinnamamide Research for Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-synthesize-test cycle. nih.govspringernature.com For N-(benzyloxy)cinnamamide, these computational tools can be applied across the entire discovery pipeline.

Generative AI models can be employed for de novo design, creating novel N-(benzyloxy)cinnamamide analogues with optimized properties. researchgate.net These models, trained on vast chemical databases, can generate structures predicted to have high binding affinity for a specific target while maintaining desirable drug-like properties.

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) analysis, can leverage data from synthesized analogue libraries. nih.gov ML algorithms can build robust models that correlate structural features with biological activity, enabling the prediction of the potency of virtual compounds before committing resources to their synthesis. This approach significantly streamlines the lead optimization process. Furthermore, AI can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, helping to identify and deprioritize candidates with a high risk of failure early in development. springernature.com

| Application Area | AI/ML Technique | Specific Goal |

|---|---|---|

| Hit Identification | Virtual Screening (Docking-based, Pharmacophore-based) | Identify potential biological targets for N-(benzyloxy)cinnamamide from protein structure databases. nih.gov |

| Lead Optimization | QSAR, Deep Learning Models | Predict the bioactivity of unsynthesized analogues to prioritize synthetic efforts. |

| De Novo Design | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs) | Design novel analogues with improved target affinity and selectivity. researchgate.net |

| Property Prediction | Graph Neural Networks (GNNs), Support Vector Machines (SVM) | Forecast ADMET profiles to minimize late-stage attrition. researchgate.net |

Exploration of N-(benzyloxy)cinnamamide as a Scaffold for Material Science Innovations

Beyond medicine, the chemical features of N-(benzyloxy)cinnamamide make it an intriguing candidate for material science. The parent compound, cinnamic acid, and its derivatives are recognized as valuable bio-based building blocks for polymers. researchgate.net The conjugated double bond in the cinnamoyl backbone is susceptible to polymerization, particularly through radical-mediated processes. acs.org

Future research could explore the synthesis of polymers where N-(benzyloxy)cinnamamide serves as a monomer. The resulting polymers could possess unique properties conferred by the bulky and aromatic N-(benzyloxy) side chains, potentially influencing thermal stability, mechanical strength, and optical properties. Such materials could find applications as novel bioplastics or functional coatings.

Additionally, cinnamic acid derivatives have been investigated as natural antioxidants and stabilizers for commodity polymers like polypropylene, protecting them from oxidative degradation. nih.govresearchgate.net The N-(benzyloxy)cinnamamide structure could be evaluated for similar properties, potentially offering a bio-based alternative to conventional petroleum-derived stabilizers. The scaffold's ability to form a stable structure could also be explored in the context of tissue engineering, where scaffolds provide a temporary template for tissue regeneration. nih.gov

| Application | Key Structural Feature | Potential Advantage |

|---|---|---|

| Monomer for Novel Polymers | α,β-Unsaturated double bond | Creation of bio-based polymers with tunable thermal and mechanical properties. researchgate.netacs.org |

| Polymer Additive/Stabilizer | Phenolic-like structure | Acts as a radical scavenger to prevent oxidative degradation in plastics. researchgate.net |

| Functional Surface Coatings | Aromatic rings and amide group | Potential for creating surfaces with specific hydrophobicity, UV-protective, or antimicrobial properties. |

| Component in Biomaterial Scaffolds | Biocompatible organic structure | Use as a building block for 3D scaffolds in tissue engineering applications. nih.gov |

Q & A

Q. What are the common synthetic routes for preparing N-(benzyloxy)cinnamamide derivatives?

A widely used method involves Ritter-like reactions of cyclic trifluoromethylated N,O-acetals with cinnamonitrile in the presence of BF₃·OEt₂ as a catalyst . Another approach employs benzylation of phenolic amines under alkaline conditions, as demonstrated in the synthesis of N-[4-(benzyloxy)phenyl]acetamide from paracetamol derivatives . Key considerations include optimizing solvent systems (e.g., diglyme for anhydrous conditions) and stoichiometric ratios to minimize side products like dibenzoylated byproducts .

Q. How can NMR spectroscopy resolve structural ambiguities in N-(benzyloxy)cinnamamide derivatives?

For benzyloxy-substituted compounds, ¹H-¹H COSY and HSQC experiments are critical to distinguish overlapping aromatic and benzyloxy proton signals. The deshielding effect of the benzyloxy group typically shifts aromatic protons downfield (δ 7.2–7.8 ppm), while benzyloxy CH₂ protons appear as a singlet near δ 4.8–5.2 ppm . Integration of multiplet splitting patterns can confirm substitution positions.

Q. What crystallographic tools are recommended for resolving the solid-state structure of N-(benzyloxy)cinnamamide derivatives?

SHELXL is the gold standard for small-molecule refinement, particularly for handling high-resolution data or twinned crystals. For visualization and packing analysis, Mercury CSD provides tools to analyze intermolecular interactions (e.g., hydrogen bonds involving the benzyloxy group) and void spaces .

Advanced Research Questions

Q. How can diastereoselectivity be controlled during the synthesis of N-(benzyloxy)cinnamamide derivatives?

Diastereoselectivity in Ritter-like reactions is influenced by steric and electronic effects of substituents on the N,O-acetal precursor. For example, trifluoromethyl groups at specific positions can bias the reaction pathway toward a single diastereomer. Catalytic amounts of chiral Lewis acids (e.g., BINOL-derived catalysts) may further enhance selectivity .

Q. What strategies address contradictions in biological activity data for N-(benzyloxy)cinnamamide analogs?

Discrepancies often arise from differences in assay conditions (e.g., cell line specificity, solvent used for compound dissolution). A systematic approach includes:

Q. How can computational methods predict the metabolic stability of N-(benzyloxy)cinnamamide derivatives?

Density Functional Theory (DFT) calculations can model the hydrolysis of the benzyloxy group under physiological conditions. Key parameters include bond dissociation energies (BDEs) of the C–O bond and solvation effects. Tools like Gaussian or ORCA are often employed, with validation against experimental half-life data from liver microsome assays .

Q. What are the challenges in scaling up the synthesis of N-(benzyloxy)cinnamamide derivatives for in vivo studies?

Lab-scale syntheses often use stoichiometric reagents (e.g., BF₃·OEt₂), which are impractical for large batches. Scalable alternatives include:

- Catalytic asymmetric methods (e.g., organocatalysts) .

- Flow chemistry setups to improve heat/mass transfer during exothermic steps .

- Replacing hazardous solvents (e.g., diglyme) with biodegradable alternatives like cyclopentyl methyl ether (CPME) .

Methodological Considerations

Q. How to validate the absence of polymorphic forms in N-(benzyloxy)cinnamamide crystals?

Perform powder X-ray diffraction (PXRD) on bulk samples and compare experimental patterns with single-crystal data. Thermal analysis (DSC/TGA) can detect hidden polymorphs by identifying melting point variations or desolvation events .

Q. What analytical techniques are suitable for quantifying trace impurities in N-(benzyloxy)cinnamamide?

UPLC-MS/MS with a C18 column (1.7 µm particle size) and a gradient elution system (water/acetonitrile + 0.1% formic acid) provides high sensitivity. For non-ionizable impurities, GC-FID with a capillary column (e.g., DB-5) is preferred .

Q. How to design structure-activity relationship (SAR) studies for N-(benzyloxy)cinnamamide analogs?

Focus on systematic substitution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.